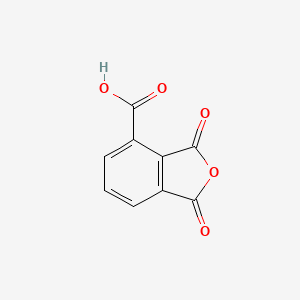

1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid

Description

1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid (CAS: 3786-39-8) is a bicyclic aromatic compound featuring a fused isobenzofuran core with two ketone groups at positions 1 and 3 and a carboxylic acid substituent at position 3. It is also known as hemimellitic anhydride, reflecting its structural relationship to hemimellitic acid . Its molecular formula is C₉H₄O₅, with a molecular weight of 192.12 g/mol .

Properties

Molecular Formula |

C9H4O5 |

|---|---|

Molecular Weight |

192.12 g/mol |

IUPAC Name |

1,3-dioxo-2-benzofuran-4-carboxylic acid |

InChI |

InChI=1S/C9H4O5/c10-7(11)4-2-1-3-5-6(4)9(13)14-8(5)12/h1-3H,(H,10,11) |

InChI Key |

ZCEHQPCGOUBSJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=O)OC2=O |

Origin of Product |

United States |

Preparation Methods

High-Temperature Solvent-Assisted Dehydration

A representative procedure involves heating trimellitic acid in tetrahydrofuran (THF) at 150°C for 6 hours under reduced pressure. This method achieves a 99% yield by distilling off THF to concentrate reactants, followed by prolonged heating to drive dehydration. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Solvent | THF |

| Reaction Time | 6 hours |

| Yield | 99% |

| Purity | White solid (NMR-confirmed) |

The absence of side products in this protocol is attributed to THF’s inertness and its ability to stabilize intermediates through hydrogen bonding.

Inert Gas-Purged Dehydration

Patent US2971011A demonstrates that dehydration proceeds efficiently at lower temperatures (170–250°C) when water vapor is removed via inert gas streams (e.g., nitrogen) or volatile hydrocarbons like xylene. For example, heating trimellitic acid at 223°C under nitrogen for 30 minutes achieves 90.8% conversion to anhydride with >99% purity. This method avoids decomposition above 250°C, which causes discoloration (TEG color >500).

Solvent-Mediated Synthesis and Purification

Xylene-Assisted Crystallization

Post-dehydration purification often employs xylene due to its high boiling point (138–144°C) and selective solubility. Crude anhydride dissolved in hot xylene (133°C) yields 24.9 parts of purified product per 30 parts of starting acid after cooling-induced crystallization. The process reduces metal contamination to <50 ppm, critical for electronic-grade applications.

Acid-Catalyzed Cyclization

While less common, sulfuric acid or acetic anhydride accelerates dehydration at lower temperatures (100–120°C). However, these methods introduce acidic impurities requiring neutralization, complicating downstream use.

Green Chemistry Approaches

Recent advances prioritize bio-based precursors like malic acid. ScienceDirect reports a Diels-Alder cascade using methyl coumalate derived from malic acid to construct the benzene ring, followed by oxidation to introduce carboxylic groups. Although yields are unspecified, this route aligns with circular economy principles by valorizing renewable feedstocks.

Comparative Analysis of Methods

| Method | Temperature Range | Yield | Purity | Scalability |

|---|---|---|---|---|

| THF-Assisted | 150°C | 99% | High | Lab-scale |

| Inert Gas | 170–250°C | 90.8% | >99% | Industrial |

| Green Synthesis | N/A | Moderate | Moderate | Pilot-scale |

Thermal methods dominate industrial production due to high yields and simplicity, while green approaches remain developmental but environmentally favorable.

Industrial-Scale Considerations

Large-scale operations favor inert gas dehydration for its energy efficiency (atmospheric pressure operation) and compatibility with continuous reactors. Xylene recycling systems are integral to cost-effectiveness, reducing solvent waste by >80% .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or diols.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of derivatives of 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid in anticancer therapies. For instance, indenoisoquinoline compounds synthesized from this acid have shown promise as inhibitors of cancer cell proliferation. The incorporation of carboxylic acid substituents has been investigated to enhance their interaction with specific protein targets involved in cancer progression. Computational docking studies suggest that these compounds can effectively bind to retinoid X receptors (RXR), which are implicated in various cancers .

Enzyme Inhibitors

The compound has also been explored as a scaffold for developing enzyme inhibitors. Its structural features allow for modifications that can enhance potency against specific targets such as hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine catabolism linked to certain metabolic disorders .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of various heterocyclic compounds through reactions such as Sonogashira coupling and Heck coupling. These reactions allow for the introduction of different functional groups and side chains that can modify biological activity and improve compound solubility .

Photochemical Reactions

The compound has been studied for its photochemical properties, particularly in the synthesis of isobenzofuran derivatives. Photolysis of certain derivatives leads to the formation of new compounds through radical mechanisms, showcasing its utility in photochemistry and materials science .

Materials Science

Polymer Chemistry

In materials science, derivatives of 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid are being explored for their potential use in creating new polymeric materials. The carboxylic acid functionality allows for interactions with other polymer components, potentially enhancing material properties such as thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a broader class of isobenzofuran and phthalimide derivatives. Key structural analogues include:

Table 1: Structural and Functional Comparison

Key Research Findings and Trends

Structure-Activity Relationships : Nitrate ester position and spacer length critically influence mutagenicity in phthalimides (e.g., Compound 1 vs. Compound 5 in ) .

Synthetic Versatility : The 4-carboxylic acid group in the target compound enables diverse derivatization, contrasting with less reactive analogues like 1-hydroxy-3-oxo derivatives .

Emerging Applications: Phosphonate and diphosphoxane derivatives () highlight the expansion into antimicrobial and organocatalytic realms .

Q & A

Basic: What synthetic routes are commonly employed for 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of polycarboxylic acid precursors. For example, microwave-assisted synthesis (e.g., in DMF with sulfanilamide) achieves higher yields (97%) compared to conventional reflux methods (91%) . Critical parameters include solvent choice, temperature, and catalyst presence. Impurities often arise from incomplete cyclization or side reactions, necessitating purification via recrystallization or chromatography.

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Structural elucidation involves:

- X-ray crystallography : Determines precise molecular geometry and crystal packing. Data are deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) for validation .

- NMR/IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and proton environments.

- Mass spectrometry : Confirms molecular weight (C₉H₄O₅, MW 192.13) .

Advanced: How are data contradictions resolved during crystallographic refinement?

Programs like SHELXL address challenges such as twinning or high-resolution data discrepancies. Strategies include:

- Using robust algorithms for twin-law identification.

- Validating models with R-factors and electron density maps.

- Cross-verifying with spectroscopic data to resolve ambiguities in atomic positions .

Advanced: What functionalization strategies enhance bioactivity in derivatives?

Derivatives are designed by modifying the carboxylic acid group. For example:

- Sulfonamide conjugation : Introduced via reaction with sulfanilamide, enhancing pharmacological potential (e.g., antimicrobial or anticancer activity) .

- Esterification/amidation : Modifies solubility and bioavailability. Bioactivity is assessed through in vitro assays (e.g., microbial inhibition or cytotoxicity screens).

Basic: How do solubility properties guide purification techniques?

The compound’s limited solubility in polar solvents necessitates:

- Recrystallization : Using mixed solvents (e.g., DMF/water).

- Column chromatography : Employing silica gel with gradients of ethyl acetate/hexane.

Purity is monitored via TLC or HPLC, with impurities quantified using area-normalization methods .

Advanced: How does the dioxoisobenzofuran ring influence reactivity?

The electron-deficient dioxo ring facilitates nucleophilic attacks at the carbonyl groups. Computational studies (e.g., DFT) predict reactivity sites, while experimental probes (e.g., hydrolysis or nucleophilic substitution) validate these interactions. Derivatives like trimellitic anhydride chloride exhibit similar reactivity patterns .

Basic: What analytical techniques identify synthetic intermediates and byproducts?

- HPLC-MS : Detects intermediates during stepwise synthesis.

- TLC : Monitors reaction progress using mobile phases like ethyl acetate/hexane (e.g., Rf = 0.5 for the target compound) .

Advanced: What computational tools predict the pharmacokinetic properties of derivatives?

- Molecular docking : Screens binding affinity to target proteins (e.g., enzymes involved in microbial resistance).

- QSAR models : Correlate structural features (e.g., logP, polar surface area) with bioavailability or toxicity.

Basic: What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions include:

- Using PPE (gloves, goggles) due to potential irritancy from carboxylic acid/anhydride groups.

- Working in a fume hood to avoid inhalation of fine particles.

Advanced: How is enantiomeric purity achieved in chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.